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Compound of Interest

Compound Name: Antifungal agent 49

Cat. No.: B10857979 Get Quote

An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of 1-[(E)-[4-

(3',4'-dichlorobenzyloxy)phenyl]methylideneamino]guanidine

Introduction
In the persistent search for novel therapeutic agents to combat the growing threat of invasive

fungal infections, a promising aminohydrazone derivative, designated as compound 49, has

emerged from high-throughput screening and subsequent chemical synthesis. This technical

guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and biological activities of Antifungal Agent 49, chemically identified as 1-[(E)-[4-

(3',4'-dichlorobenzyloxy)phenyl]methylideneamino]guanidine. The information presented herein

is intended for researchers, scientists, and drug development professionals engaged in the

discovery and development of new antifungal therapies.

Chemical Structure and Properties
Antifungal Agent 49 belongs to a novel class of aminoguanidine-based compounds. Its

chemical structure is characterized by a central guanidine moiety linked to a dichlorobenzyl-

substituted phenyl ring through a methylideneamino bridge.

Chemical Name: 1-[(E)-[4-(3',4'-dichlorobenzyloxy)phenyl]methylideneamino]guanidine

Molecular Formula: C₁₅H₁₄Cl₂N₄O
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Molecular Weight: 353.21 g/mol

Structure:

(Note: A 2D chemical structure diagram would be ideally placed here, but is beyond the current

capabilities to generate directly. The SMILES notation is provided for computational chemistry

applications: N=C(N)N/N=C/c1ccc(OCCc2ccc(Cl)c(Cl)c2)cc1)

Biological Activity and Properties
Antifungal Agent 49 has demonstrated a potent and broad spectrum of antifungal activity,

including efficacy against multidrug-resistant fungal strains. The available quantitative data on

its biological activities are summarized below.

Table 1: Antifungal Activity of Agent 49
Fungal Species Activity Type

Concentration
(µg/mL)

Concentration (µM)

Candida albicans
Fungicidal (Planktonic

cells)
8 25

Candida albicans Anti-biofilm activity 34 100

Table 2: Cytotoxicity of Agent 49
Cell Line Activity Type

Noted Concentration for
Cytotoxicity

Human A549 cells Cytotoxicity Exhibited

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of

Antifungal Agent 49.

Synthesis of 1-[(E)-[4-(3',4'-
dichlorobenzyloxy)phenyl]methylideneamino]guanidine
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(Agent 49)
A solution of 4-(3',4'-dichlorobenzyloxy)benzaldehyde (1 mmol) and aminoguanidine

hydrochloride (1.2 mmol) in ethanol (20 mL) containing a catalytic amount of concentrated

hydrochloric acid is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer

chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature,

and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to

yield the desired product. The final compound is characterized by ¹H NMR, ¹³C NMR, and mass

spectrometry to confirm its structure and purity.

Antifungal Susceptibility Testing (Broth Microdilution
Method)
The in vitro antifungal activity is determined using the broth microdilution method according to

the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium (e.g.,

Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Colonies are then suspended in sterile

saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is

further diluted in RPMI-1640 medium to obtain a final inoculum concentration of

approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

Drug Dilution: A stock solution of Antifungal Agent 49 is prepared in dimethyl sulfoxide

(DMSO). Serial twofold dilutions are then prepared in RPMI-1640 medium in 96-well

microtiter plates.

Incubation: The standardized inoculum is added to each well of the microtiter plate

containing the serially diluted compound. The plates are incubated at 35°C for 24-48 hours.

Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the

lowest concentration of the compound that causes a significant inhibition of fungal growth

compared to the drug-free control. For fungicidal activity, aliquots from wells showing no

growth are subcultured on agar plates to determine the minimum fungicidal concentration

(MFC), the lowest concentration that kills 99.9% of the initial inoculum.

In Vitro Biofilm Activity Assay
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The ability of Antifungal Agent 49 to inhibit biofilm formation is assessed using a crystal violet

staining method.

Biofilm Formation: A standardized fungal suspension (1 x 10⁶ cells/mL in RPMI-1640) is

added to the wells of a 96-well flat-bottom microtiter plate. The plates are incubated at 37°C

for 90 minutes to allow for initial cell adherence.

Drug Treatment: After the adhesion phase, the wells are washed with phosphate-buffered

saline (PBS) to remove non-adherent cells. Fresh medium containing serial dilutions of

Antifungal Agent 49 is then added to the wells.

Incubation: The plates are incubated at 37°C for 24-48 hours to allow for biofilm formation.

Quantification: After incubation, the wells are washed with PBS, and the biofilms are fixed

with methanol. The fixed biofilms are then stained with 0.1% crystal violet solution. After

washing and drying, the bound crystal violet is solubilized with an appropriate solvent (e.g.,

33% acetic acid), and the absorbance is measured at a specific wavelength (e.g., 570 nm)

using a microplate reader. The concentration that inhibits biofilm formation by a certain

percentage (e.g., 50% or 90%) is determined.

In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of Antifungal Agent 49 against human cell lines (e.g., A549) is evaluated

using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Seeding: Human A549 cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x

10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5%

CO₂.

Drug Exposure: The culture medium is replaced with fresh medium containing various

concentrations of Antifungal Agent 49. A vehicle control (DMSO) is also included. The cells

are then incubated for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each

well, and the plates are incubated for an additional 3-4 hours to allow for the formation of

formazan crystals by viable cells.
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Formazan Solubilization and Measurement: The medium containing MTT is removed, and

the formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol). The

absorbance of the resulting solution is measured at a wavelength of approximately 570 nm

using a microplate reader. The concentration of the compound that reduces cell viability by

50% (IC₅₀) is calculated from the dose-response curve.
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Caption: Workflow for the synthesis and initial screening of Antifungal Agent 49.
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Caption: Experimental workflow for the biological evaluation of Antifungal Agent 49.

Conclusion
Antifungal Agent 49, 1-[(E)-[4-(3',4'-dichlorobenzyloxy)phenyl]methylideneamino]guanidine,

represents a promising new scaffold for the development of novel antifungal drugs. Its potent

fungicidal and anti-biofilm activities against clinically relevant fungi, including resistant strains,

warrant further investigation. However, its observed cytotoxicity highlights the need for further

medicinal chemistry efforts to optimize its therapeutic index. The detailed protocols and data

presented in this guide are intended to facilitate future research and development of this and

related aminoguanidine-based antifungal agents.

To cite this document: BenchChem. [Unveiling Antifungal Agent 49: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10857979#antifungal-agent-49-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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